1-(2-Fluoro-4-methylpyridin-3-yl)ethanone
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Overview
Description
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, characterized by the presence of a fluoro and methyl group on the pyridine ring, and an ethanone group attached to the third carbon.
Preparation Methods
The synthesis of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylpyridine.
Reaction Conditions: The key step involves the acylation of 2-fluoro-4-methylpyridine using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The fluoro group can be substituted by nucleophiles in the presence of a suitable catalyst.
Scientific Research Applications
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The fluoro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone can be compared with other similar compounds such as:
2-Fluoro-4-methylpyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Chloro-4-methylpyridin-3-yl)ethanone: The chloro group can lead to different reactivity and biological activity compared to the fluoro group.
1-(2-Fluoro-4-methylphenyl)ethanone: The phenyl ring instead of the pyridine ring alters the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
JJXKMSYRYSZUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C(=O)C |
Origin of Product |
United States |
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